molecular formula C9H13ClN2O2 B8139886 2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride

2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride

Cat. No.: B8139886
M. Wt: 216.66 g/mol
InChI Key: HBKQKYAGQVAVEE-UHFFFAOYSA-N
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Description

2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride is a pyridine derivative featuring a dimethylamino group (-N(CH₃)₂) at the 6-position and an acetic acid moiety at the 3-position of the pyridine ring, with the compound existing as a hydrochloride salt. This structural configuration confers unique physicochemical properties, including enhanced water solubility due to the ionic nature of the hydrochloride salt and electronic effects from the dimethylamino substituent.

Properties

IUPAC Name

2-[6-(dimethylamino)pyridin-3-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-11(2)8-4-3-7(6-10-8)5-9(12)13;/h3-4,6H,5H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKQKYAGQVAVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyridine Ring Construction

The imidazo[1,2-a]pyridine core is typically synthesized via Groebke-Blackburn-Bienaymé (GBBR) multicomponent reactions. This method combines 2-aminopyridine derivatives, aldehydes, and isocyanides under acidic conditions to form the heterocyclic scaffold. For example, 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine serves as a key intermediate, synthesized using TosOH as a catalyst in methanol at 70°C.

Dimethylamino Group Introduction

The dimethylamino group is introduced via nucleophilic substitution or reductive amination. In one approach, 6-bromoimidazo[1,2-a]pyridine intermediates undergo palladium-catalyzed coupling with dimethylamine. Alternatively, direct alkylation using dimethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) achieves substitution at the 6-position of the pyridine ring.

Acetic Acid Moiety Derivatization

Carboxylation of the methylene group adjacent to the pyridine ring is achieved through hydrolysis of nitrile or ester precursors. For instance, 2-(6-(dimethylamino)pyridin-3-yl)acetonitrile is hydrolyzed using concentrated HCl at reflux to yield the acetic acid derivative.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid in a polar solvent (e.g., methanol or ethanol) to precipitate the hydrochloride salt. Crystallization from methanol/water mixtures yields pharmaceutical-grade material.

Stepwise Synthesis and Reaction Optimization

Multicomponent Assembly of the Imidazopyridine Core

Procedure:

  • Combine 2-aminopyridine (10 mmol), benzaldehyde (10 mmol), and 2-isocyano-2,4,4-trimethylpentane (10 mmol) in methanol.

  • Add TosOH (2 mmol) and reflux at 70°C for 12 hours.

  • Concentrate under reduced pressure and purify via silica chromatography (ethyl acetate/hexane, 3:7).

Yield: 78%
Key Data:

ParameterValue
Reaction Time12 h
Temperature70°C
Catalyst Loading20 mol% TosOH

Dimethylamino Substitution

Palladium-Catalyzed Coupling:

  • Suspend 6-bromoimidazo[1,2-a]pyridine (5 mmol) in toluene.

  • Add Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq), and dimethylamine (2 eq).

  • Heat at 110°C for 24 hours under nitrogen.

Yield: 65%
Optimization Insight:

  • Higher yields (≥80%) achieved using microwave irradiation at 150°C for 2 hours.

Carboxylation and Hydrolysis

Nitrile Hydrolysis:

  • Reflux 2-(6-(dimethylamino)pyridin-3-yl)acetonitrile (5 mmol) in 6M HCl (20 mL) for 8 hours.

  • Cool to 0°C, filter, and wash with ice-cold water.

Yield: 92%
Side Reactions:

  • Over-hydrolysis to form dicarboxylic acids is mitigated by controlling reaction time (<10 h).

Comparative Analysis of Synthetic Methods

Efficiency of Coupling Agents

MethodCoupling AgentYield (%)Purity (%)
Pd-mediatedPd₂(dba)₃/XantPhos6598
MicrowaveNone8099
Classical AlkylationK₂CO₃7095
SolventCrystallization Yield (%)Purity (%)
Methanol8599.5
Ethanol7898.2
Acetonitrile6597.8

Methanol is preferred due to superior solubility of the free base and controlled precipitation kinetics.

Challenges and Mitigation Strategies

Byproduct Formation During Amination

  • Issue: N-oxide formation occurs under oxidative conditions.

  • Solution: Perform reactions under inert atmosphere with degassed solvents.

Epimerization During Hydrolysis

  • Issue: Racemization at the acetic acid chiral center.

  • Solution: Use mild hydrolysis conditions (room temperature, 2N NaOH).

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost (USD/kg)Usage (kg/ton product)
Pd₂(dba)₃12,0000.5
TosOH1505.2
2-Isocyano-2,4,4-TMP8,0003.1

Recommendation: Substitute Pd catalysts with cheaper Ni-based systems for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dimethylamino group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities due to the presence of the dimethylamino and pyridine moieties. These structural features contribute to its ability to interact with various biological targets, which is crucial for drug development.

Antiprion Activity

Recent studies have highlighted the compound's potential as an antiprion agent. In experiments involving neuroblastoma cells, analogs of the compound demonstrated improved potency against prion proteins compared to previously established compounds. For instance, modifications in the pyridine structure led to analogs that exhibited over ten-fold greater potency in cell assays . This suggests that 2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride could be a valuable lead compound in developing treatments for prion diseases.

Anticancer Properties

The dimethylamine pharmacophore is known for its role in anticancer therapies. Compounds containing this moiety have shown promise in targeting tumor growth and metastasis pathways. Specifically, derivatives of 2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride may be investigated for their efficacy in cancer treatment due to their ability to modulate key signaling pathways involved in cancer progression .

Synthetic Strategies

The synthesis of 2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride typically involves several strategic approaches aimed at optimizing yield and purity.

Reaction Mechanisms

Common synthetic routes include:

  • Functional Group Manipulation : Modifying existing functional groups on the pyridine ring to enhance biological activity.
  • Scaffold Hopping : Exploring different structural frameworks while retaining the pharmacophore's essential features .

The synthesis often employs coupling reactions, such as those using propylphosphonic anhydride or palladium-catalyzed processes, to form desired derivatives effectively .

Therapeutic Applications

The therapeutic potential of 2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride spans several medical fields:

Infectious Diseases

Research indicates that compounds with similar structures have been effective against bacterial infections, suggesting that this compound might also possess antimicrobial properties . Its role in drug delivery systems enhances its applicability in treating infectious diseases.

Central Nervous System Disorders

Given its activity against prion proteins, there is a significant interest in exploring its use in treating neurodegenerative diseases associated with protein misfolding, such as Alzheimer's and Parkinson's disease . The ability of the compound to penetrate the blood-brain barrier is critical for its effectiveness in these applications.

Mechanism of Action

The mechanism of action of 2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to bind to receptors or enzymes, modulating their activity. The compound can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-Pyridylacetic Acid Hydrochloride (CAS 6419-36-9) Structure: Lacks the 6-dimethylamino group, featuring only the acetic acid moiety at the 3-position. Key Differences: The absence of the dimethylamino group reduces steric hindrance and electron-donating effects, leading to lower lipophilicity (logP ~0.5 vs. ~1.2 for the target compound). This impacts solubility and bioavailability . Applications: Used as an intermediate in synthesizing antihypertensive agents due to its carboxylic acid reactivity .

6-Chloro-3-pyridinylacetic Acid (CAS 39891-13-9) Structure: Chlorine substituent at the 6-position instead of dimethylamino. Key Differences: The electron-withdrawing chlorine increases the acidity of the acetic acid group (pKa ~2.8 vs. ~3.5 for the dimethylamino analogue) and enhances electrophilicity, making it more reactive in nucleophilic substitutions . Applications: A precursor in agrochemicals, leveraging its halogenated pyridine core for pesticidal activity .

2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Hydrochloride (CAS 127657-46-9) Structure: Fused imidazole-pyridine ring system. Molecular weight is higher (212.63 g/mol vs. ~230 g/mol for the target compound) . Applications: Explored in kinase inhibitor research due to heterocycle-mediated ATP-binding pocket interactions .

Ester and Amide Derivatives

Methyl 2-(6-Chloropyridin-3-yl)acetate (CAS 39891-13-9 Analog)

  • Structure : Esterified carboxylic acid with a 6-chloro substituent.
  • Key Differences : The ester group increases lipophilicity (logP ~1.8), favoring blood-brain barrier penetration. Hydrolysis to the free acid occurs in vivo, altering pharmacokinetics .
  • Applications : Prodrug design for CNS-targeted therapies .

2-(6-Aminopyridin-3-yl)acetic Acid (CAS 39658-45-2) Structure: Amino group (-NH₂) at the 6-position. Key Differences: The amino group participates in hydrogen bonding, enhancing solubility in polar solvents (e.g., 25 mg/mL in water vs. 15 mg/mL for the dimethylamino analogue). However, it is prone to oxidation . Applications: Antibiotic conjugates targeting bacterial folate pathways .

Pharmacological and Toxicological Profiles

Compound Molecular Weight (g/mol) logP Solubility (Water) Key Pharmacological Use
Target Compound ~230 ~1.2 20 mg/mL Neuroactive drug intermediates
6-Chloro-3-pyridinylacetic Acid 171.58 1.5 10 mg/mL Agrochemical synthesis
3-Pyridylacetic Acid HCl 173.60 0.5 30 mg/mL Antihypertensive intermediates
Imidazo[1,2-a]pyridine Derivative 212.63 0.8 5 mg/mL Kinase inhibitors

Biological Activity

2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a dimethylamino group, which enhances its interaction with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C₉H₁₂N₂O₂·HCl
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 1529563-28-7

The biological activity of 2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The dimethylamino group increases the lipophilicity of the compound, facilitating its penetration into cells and enhancing binding affinity to target sites. This interaction can modulate various biochemical pathways, leading to diverse biological effects.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

Preliminary studies indicate that 2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

  • Study on Antibacterial Activity : A comprehensive study evaluated the antibacterial effects of various pyridine derivatives, including 2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride. The results demonstrated that this compound exhibited potent activity against several pathogenic strains, highlighting its potential as an antimicrobial agent .
  • Anticancer Research : In vitro tests have indicated that this compound can induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes. Further investigations are necessary to confirm these effects in vivo and assess the safety profile of the compound .

Comparison with Similar Compounds

The biological activity of 2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride can be compared with other dimethylaminopyridine derivatives:

Compound Key Activity
2-(Dimethylamino)pyridineLess versatile; primarily catalytic
3-(Dimethylamino)pyridineDifferent reactivity; lower activity
4-(Dimethylamino)pyridineUsed in organic synthesis; distinct properties

This comparison underscores the unique chemical structure of 2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride, which contributes to its distinct biological properties .

Q & A

Q. What role does this compound play in catalytic systems or coordination chemistry?

  • Methodological Answer : The dimethylamino group can act as a weak ligand for transition metals (e.g., Cu2+^{2+}). Study coordination complexes via X-ray crystallography or EPR spectroscopy. Applications include designing metal-organic frameworks (MOFs) for gas storage or catalysis .

Methodological Notes for Contradictory Data

  • Cross-validation : Combine multiple techniques (e.g., NMR, LC-MS, elemental analysis) to confirm compound identity when literature data conflicts .
  • Reproducibility : Document solvent lot numbers and storage conditions, as trace impurities (e.g., stabilizers in DMSO) can alter reactivity .
  • Computational-Experimental Feedback : Use discrepancies between predicted and observed reaction outcomes to refine computational models (e.g., adjusting solvent parameters in DFT calculations) .

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